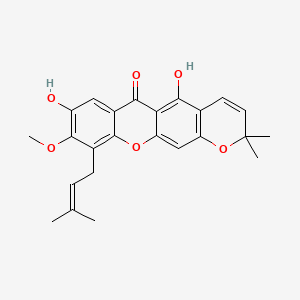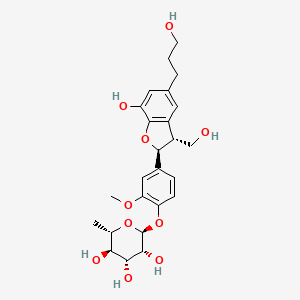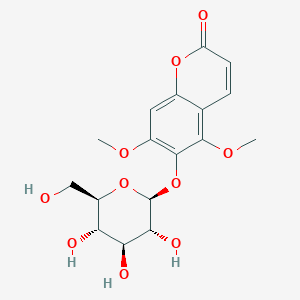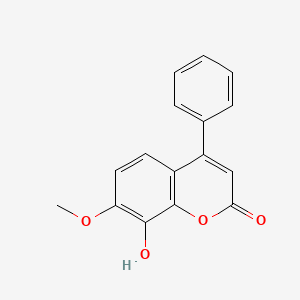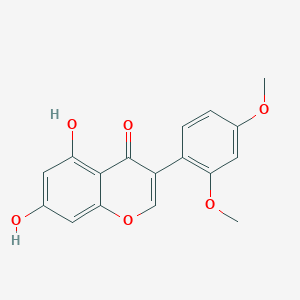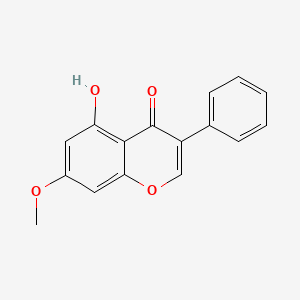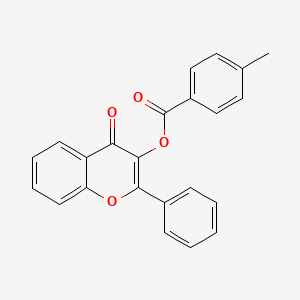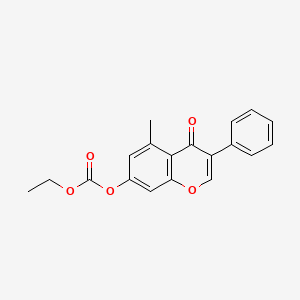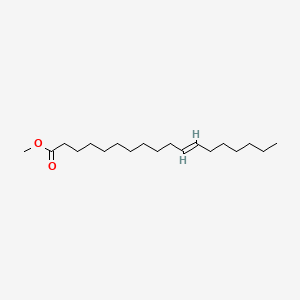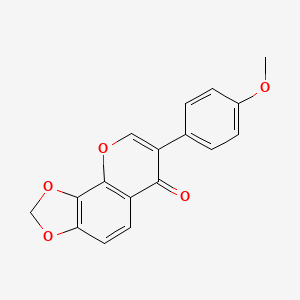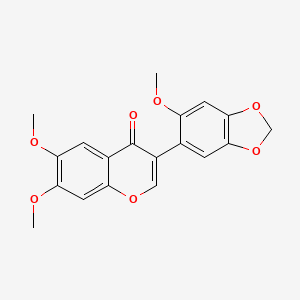
Phyllanthus emblica extracts
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllanthus emblica, also known as Indian gooseberry or Amla, is a tree native to India and Southeast Asia . The fruits of this tree are enriched with bioactive constituents recognized for their wide-ranging benefits, including antioxidant, anti-aging, anti-cholesterol, anti-diabetic, immunomodulatory, antipyretic, analgesic, anti-inflammatory, chemoprotective, hepatoprotective, cardioprotective, antimutagenic, and antimicrobial properties .
Synthesis Analysis
Phyllanthus emblica extracts have been used in the green synthesis of nanoparticles. For instance, silver nanoparticles were synthesized using Phyllanthus emblica extract, exhibiting antibacterial activity and biocompatibility . Similarly, chromium oxide nanoparticles were synthesized using the fruit extract of Phyllanthus emblica .Molecular Structure Analysis
The phytochemical analysis of Phyllanthus emblica revealed a rich array of secondary metabolites, including flavonoids, tannins, polyphenols, and ascorbic acid . The structure of these compounds was analyzed using various techniques, including NMR, methylation analysis, and surface-enhanced Raman spectroscopy .Chemical Reactions Analysis
The bioactive components of Phyllanthus emblica offer a diverse array of health-promoting attributes. These components include a spectrum of phenolic compounds (such as tannins, phenolic acids, and flavonoids), alkaloids, phytosterols, terpenoids, organic acids, amino acids, and vitamins .Physical And Chemical Properties Analysis
Phyllanthus emblica fruits are rich in bioactive compounds. The fruits contain a higher amount of total phenolic content (TPC) and total flavonoid content (TFC). The average size of nanoparticles synthesized from the fruit extract was found to be between 15.3 and 20.1 nm .Safety And Hazards
Zukünftige Richtungen
Phyllanthus emblica extracts hold great promise as nanotherapeutics to combat a broad spectrum of pathogenic bacteria . Future directions may involve further exploration of the potential applications of biogenic silver nanoparticles in clinical settings . Additionally, the potential use of gooseberry extract as an anticarcinogenic in humans is also a promising area of future research .
Eigenschaften
CAS-Nummer |
90028-28-7 |
|---|---|
Produktname |
Phyllanthus emblica extracts |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



